molecular formula C13H19ClN2O B14752239 N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide CAS No. 3213-20-5

N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide

Cat. No.: B14752239
CAS No.: 3213-20-5
M. Wt: 254.75 g/mol
InChI Key: RIWNLEXHBVSLCJ-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a diethylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenylamine and diethylaminoacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-5-methylphenylamine is reacted with diethylaminoacetyl chloride in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methylphenyl)-2-(diethylamino)acetamide
  • N-(2-Chloro-5-methylphenyl)-2-(dimethylamino)acetamide
  • N-(2-Bromo-5-methylphenyl)-2-(diethylamino)acetamide

Uniqueness

N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylamino group

Properties

CAS No.

3213-20-5

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-(2-chloro-5-methylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H19ClN2O/c1-4-16(5-2)9-13(17)15-12-8-10(3)6-7-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17)

InChI Key

RIWNLEXHBVSLCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)Cl

Origin of Product

United States

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